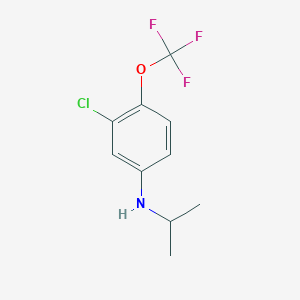

3-Chloro-N-isopropyl-4-(trifluoromethoxy)aniline

Description

Properties

Molecular Formula |

C10H11ClF3NO |

|---|---|

Molecular Weight |

253.65 g/mol |

IUPAC Name |

3-chloro-N-propan-2-yl-4-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C10H11ClF3NO/c1-6(2)15-7-3-4-9(8(11)5-7)16-10(12,13)14/h3-6,15H,1-2H3 |

InChI Key |

ALGJGEMDNTXGMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC(=C(C=C1)OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-isopropyl-4-(trifluoromethoxy)aniline can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-(trifluoromethoxy)aniline with isopropylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and may be catalyzed by a base like potassium carbonate. The reaction is carried out at elevated temperatures, often around 80°C, and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Purification of the final product is typically achieved through techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-isopropyl-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids or esters in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-N-isopropyl-4-(trifluoromethoxy)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-N-isopropyl-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and isopropyl groups can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-chloro-N-isopropyl-4-(trifluoromethoxy)aniline with analogs differing in substituent type, position, or N-alkyl groups. Key comparisons include electronic effects, steric hindrance, and biological activity.

Substituent Position and Electronic Effects

4-Chloro-2-(trifluoromethoxy)aniline (CAS 175205-77-3):

- Structural difference: Chlorine at C4, trifluoromethoxy at C2.

- Reactivity: The trifluoromethoxy group directs electrophilic substitution to the para position (C5), whereas chlorine at C4 may compete for directing effects. This contrasts with the target compound, where the trifluoromethoxy group at C4 strongly directs nitration or halogenation to C6 .

- Molecular weight: 227.6 g/mol (vs. 283.7 g/mol for the target compound).

3-Chloro-2-(trifluoromethoxy)aniline (CAS 151276-16-3):

Substituent Type and Bioactivity

- 3-Chloro-4-(difluoromethoxy)-N-(3-phenylpropyl)aniline (C₁₆H₁₆ClF₂NO): Structural difference: Difluoromethoxy (-OCHF₂) instead of trifluoromethoxy (-OCF₃), and N-(3-phenylpropyl) substituent. Bioactivity: N-alkyl chains like 3-phenylpropyl may enhance lipophilicity, improving membrane permeability in biological systems compared to the isopropyl group .

Trifluoromethoxy Aniline Schiff Bases (e.g., Cu(II) complexes):

Data Table: Key Properties of Comparable Compounds

Biological Activity

3-Chloro-N-isopropyl-4-(trifluoromethoxy)aniline is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H11ClF3NO

- Molecular Weight : 253.65 g/mol

- IUPAC Name : this compound

The trifluoromethoxy group is known to enhance lipophilicity, which can influence the compound's biological interactions and pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing trifluoromethyl groups can modulate enzyme activity and influence cellular signaling pathways.

Inhibition of Proteasome Activity

One significant area of research involves the compound's role in inhibiting proteasome activity. Proteasome inhibitors are crucial in cancer therapy, particularly for treating multiple myeloma. The binding affinity of this compound to the proteasome has been investigated, revealing its potential to induce apoptosis in cancer cells by stabilizing pro-apoptotic factors such as p53 and inhibiting NF-kB signaling pathways.

Biological Activity Data

| Biological Activity | IC50/EC50 Values | Reference |

|---|---|---|

| Proteasome inhibition | 0.27 μM | |

| Antiparasitic activity | 0.010 μM | |

| HepG2 cell toxicity | 19.8 μM |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound exhibited significant anticancer properties through proteasome inhibition. The compound was shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including those resistant to conventional therapies.

- Antiparasitic Effects : Research indicated that this compound also possesses antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involved the inhibition of PfATP4, a sodium pump critical for parasite survival, thereby blocking gamete development and preventing transmission.

- Toxicity Studies : In vitro studies on HepG2 cells revealed moderate toxicity at higher concentrations (EC50 = 19.8 μM). This highlights the need for careful dosage considerations in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.